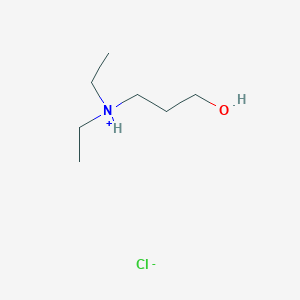

Diethyl(3-hydroxypropyl)azanium;chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl(3-hydroxypropyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-3-8(4-2)6-5-7-9;/h9H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGDUYAPICXRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CCCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Foundational Principles for Diethyl 3 Hydroxypropyl Azanium;chloride

Theoretical Frameworks for Quaternary Ammonium (B1175870) Compounds in Chemical Research

Quaternary ammonium compounds (QACs) are a class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). researchgate.net This permanent cationic charge, independent of the solution's pH, is a defining feature that governs their chemical and physical properties. tandfonline.com The general structure, [NR4]+X-, where R represents the organic substituents and X- is an anion (commonly a halide like chloride), allows for immense structural diversity. researchgate.netnih.gov

The fundamental theoretical framework for QACs revolves around their amphiphilic nature, where the charged nitrogen "head" is hydrophilic and the organic "tails" are hydrophobic. This duality is the basis for many of their applications, particularly as surfactants and phase-transfer catalysts. tandfonline.commdpi.com The nature of the R groups—specifically their chain length, branching, and the presence of functional groups—profoundly influences the compound's properties, such as its solubility, critical micelle concentration, and biological activity. nih.gov

The introduction of functional groups, such as the hydroxyl (-OH) group present in Diethyl(3-hydroxypropyl)azanium;chloride, is a key area of research. A hydroxyl group can increase hydrophilicity and provides a reactive site for further chemical modification, such as polymerization or grafting onto other molecules. mdpi.comresearchgate.net Theoretical models suggest that such functionalization can alter the compound's interaction with biological membranes and its environmental persistence. mdpi.com The synthesis of QACs is typically achieved through the alkylation of tertiary amines, a reaction known as the Menschutkin reaction, which involves a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov

Historical Trajectories and Academic Significance of Related Azanium Derivatives

The history of azanium derivatives is intrinsically linked to the study of ammonia (B1221849) and amines. nih.gov Amines were first recognized as derivatives of ammonia, where hydrogen atoms are replaced by organic groups. nih.gov The progression from primary, secondary, and tertiary amines led to the conceptualization and synthesis of quaternary ammonium compounds, where the nitrogen atom is fully substituted, resulting in a permanent positive charge. tandfonline.com

The term "azanium" is the systematic IUPAC name for the ammonium ion ([NH4]+) and its substituted derivatives. mdpi.com Historically, the academic significance of these compounds has been vast and varied. Early research focused on their properties as surfactants and disinfectants. For instance, alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), developed in 1935, is considered a first-generation QAC and highlighted the potential of these molecules as potent biocidal agents. mdpi.com

Over the decades, the academic significance of azanium derivatives has expanded dramatically. They are fundamental components in the field of phase-transfer catalysis, enabling reactions between substances in immiscible phases. tandfonline.com In polymer science, quaternary ammonium functionalities are incorporated into materials to impart antimicrobial, antistatic, or ion-exchange properties. researchgate.net The study of their biological interactions has also become a major field, with applications ranging from drug delivery to the development of antimicrobial materials that combat resistant bacteria. chemsrc.com The continuous evolution in synthetic chemistry has allowed for the creation of increasingly complex and tailored azanium derivatives, including gemini (B1671429) surfactants (containing two quaternary ammonium moieties) and functionalized monomers for advanced materials. nih.govchemsrc.com

Current Research Gaps and Emerging Academic Directions for this compound

This lack of specific information defines the primary research gap. The synthesis and purification of this compound have not been formally documented, nor have its fundamental properties been characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, or thermal analysis. nih.govnih.gov

Based on research into analogous compounds, several emerging academic directions for this compound can be proposed:

Functional Monomer Development: The presence of a hydroxyl group offers a prime opportunity for its use as a functional monomer. nih.gov Research could explore its polymerization or its grafting onto other polymer backbones to create novel materials with tailored properties, potentially for biomedical applications like dental materials or antimicrobial coatings. nih.govresearchgate.net

Biocompatible Surfactants and Biocides: There is a growing trend in designing QACs with improved environmental profiles and lower toxicity. The hydroxypropyl group may increase water solubility and potentially lead to different interactions with cell membranes compared to purely alkyl-substituted QACs, possibly resulting in a more favorable toxicological profile. mdpi.com Future studies could investigate its antimicrobial efficacy against a range of pathogens and its cytotoxicity against human cell lines. tandfonline.com

Corrosion Inhibition: Certain functionalized QACs have been investigated as corrosion inhibitors. The diethyl and hydroxypropyl groups could provide a unique combination of solubility and surface adsorption properties that may be effective in protecting metal surfaces.

In essence, this compound represents an uncharted territory within the well-explored map of quaternary ammonium compounds. The most immediate and critical academic direction is the foundational research to synthesize, purify, and thoroughly characterize the compound. This initial step would unlock the potential for exploring the promising applications suggested by its chemical structure.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H18ClNO |

| Molecular Weight | 167.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | Data not available in published literature |

| Melting Point | Data not available in published literature |

| Boiling Point | Data not available in published literature |

| Solubility | Data not available in published literature |

| Appearance | Data not available in published literature |

Advanced Synthetic Methodologies and Mechanistic Pathways for Diethyl 3 Hydroxypropyl Azanium;chloride

Novel Synthetic Routes and Reaction Optimizations for Diethyl(3-hydroxypropyl)azanium;chloride

The traditional synthesis of QAS often involves the reaction of a tertiary amine with an alkyl halide, a process known as the Menshutkin reaction. rsc.org For this compound, a plausible and direct route is the quaternization of N,N-diethyl-3-hydroxypropylamine with a chlorinating agent, or more commonly, the reaction of diethylamine (B46881) with a suitable three-carbon electrophilic synthon. Optimization of these routes focuses on improving yield, minimizing reaction times, and simplifying purification.

A foundational approach involves the reaction of diethylamine with 3-chloro-1-propanol (B141029). This reaction proceeds via nucleophilic substitution, where the amine displaces the chloride. Another common and highly effective method involves the ring-opening of an epoxide, specifically the reaction of diethylamine with epichlorohydrin (B41342). scite.airesearchgate.net This reaction is often highly exothermic and can lead to the formation of various by-products if not carefully controlled. lookchem.com

Catalyst-Assisted Synthesis Strategies for this compound

Catalysis offers a powerful tool to enhance the efficiency and selectivity of the synthesis of this compound. Various catalytic systems can be hypothetically applied based on analogous N-alkylation and quaternization reactions.

Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., aqueous diethylamine and an organic solution of the alkylating agent), a phase-transfer catalyst can facilitate the migration of the amine nucleophile into the organic phase, accelerating the reaction. Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have been shown to be effective in similar amine-epoxide reactions. mdpi.com

Lewis Acid Catalysis: For reactions involving alkyl chlorides, heterogeneous Lewis acid catalysts comprising metal oxides like zirconia, silica, or titania can be employed, particularly in continuous processes. google.comepo.org These catalysts can activate the C-Cl bond, making the carbon more susceptible to nucleophilic attack by the amine.

Borrowing Hydrogen Catalysis: A greener alternative to using alkyl halides is the direct N-alkylation of diethylamine with 1,3-propanediol (B51772). This "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes a ruthenium-based pincer complex. organic-chemistry.orgnih.gov The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in-situ, which then reacts with the amine to form an imine. The stored hydrogen is then used to reduce the imine to the desired tertiary amine, which can be subsequently quaternized. This method is exceptionally atom-economic, producing only water as a byproduct. nih.gov

Table 1: Hypothetical Catalyst Performance in this compound Synthesis

| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) | Reference for Analogy |

|---|---|---|---|---|---|

| None | 3-Chloro-1-propanol | Ethanol | 80 | 75 | libretexts.org |

| [BMIM]Cl (PTC) | Epichlorohydrin | Water/Toluene | 60 | 92 | mdpi.com |

| Ru-Pincer Complex | 1,3-Propanediol | Toluene | 110 | 95 (tertiary amine) | organic-chemistry.org |

| ZrO₂-SiO₂ | 3-Chloro-1-propanol | Isopropanol (B130326) | 120 | 98 (in flow) | google.com |

Green Chemistry Approaches in the Synthesis of this compound

Adherence to the principles of green chemistry is paramount for developing sustainable chemical processes. google.com Several strategies can be envisioned for the synthesis of this compound.

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents is a primary goal. Water is an excellent choice due to its non-toxic and non-flammable nature, although the solubility of organic reactants must be considered. google.com Ethanol, derivable from renewable resources, also serves as a suitable medium.

Atom Economy: The "borrowing hydrogen" strategy using 1,3-propanediol instead of a halogenated precursor represents a significant improvement in atom economy, as water is the only theoretical byproduct. organic-chemistry.org

Renewable Feedstocks: The use of bio-based starting materials is a key aspect of green synthesis. 1,3-Propanediol can be produced via fermentation of renewable resources like corn sugar, offering a sustainable pathway to the propyl component of the target molecule.

Alternative Alkylating Agents: Dimethyl carbonate (DMC) is recognized as a green methylating agent and can be used in the synthesis of some quaternary ammonium (B1175870) salts, replacing more toxic alkyl halides like methyl chloride. rsc.orgresearchgate.net While not directly applicable for the 3-hydroxypropyl group, this principle encourages the search for safer alkylating agents. The design of QAS with intentionally degradable bonds, such as esters, is another emerging green chemistry strategy. rsc.org

Continuous Flow Synthesis Techniques for this compound

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and easier scalability. ulisboa.pt The synthesis of QAS is particularly well-suited for flow chemistry, especially when dealing with exothermic reactions or gaseous reactants. google.com

A hypothetical continuous process for this compound could involve pumping streams of diethylamine and 3-chloro-1-propanol (or epichlorohydrin) through a heated, pressurized tubular or micro-channel reactor. google.comgoogle.com The reactor could be packed with a heterogeneous catalyst, such as a metal oxide, to accelerate the reaction. google.comepo.org

Key parameters for a continuous flow process would include:

Reactor Type: Packed-bed tubular reactor or microreactor.

Temperature: Typically elevated to accelerate reaction rates, e.g., 80-140°C. google.com

Pressure: Sufficient to maintain reactants in the liquid phase and control gaseous byproducts, potentially in the range of 12-65 bar. google.com

Flow Rate & Residence Time: Optimized to maximize conversion and throughput. Residence times can be significantly shorter than in batch reactions. google.com

Detailed Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The mechanism depends heavily on the chosen reactants, particularly whether a haloalcohol or an epoxide is used as the electrophile.

Elucidation of Rate-Determining Steps in this compound Synthesis

The quaternization of amines is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org

Using Epichlorohydrin: The reaction between an amine and an epoxide like epichlorohydrin is more complex. The initial step is the nucleophilic ring-opening of the epoxide by the amine. This attack can occur at either of the two epoxide carbons. The rate-determining step is often the initial ring-opening, which can be catalyzed by proton sources that activate the epoxide. uni.edu Subsequent reactions, including potential cyclization or further reaction with another epichlorohydrin molecule, can complicate the kinetics. lookchem.com In some cases, the quaternization itself can become the rate-limiting event, especially if hindered amines are used. nih.gov

Table 2: Factors Influencing the Rate-Determining Step

| Factor | Influence on Rate-Determining Step | Rationale | Analogous System Reference |

|---|---|---|---|

| Nucleophilicity of Amine | Higher nucleophilicity increases the rate of the SN2 attack. | A more available lone pair on the nitrogen leads to faster bond formation. | masterorganicchemistry.com |

| Steric Hindrance | Increased steric bulk on the amine or electrophile slows the SN2 reaction. | Hinders the approach of the nucleophile to the electrophilic center. | semanticscholar.org |

| Leaving Group Ability | A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) accelerates the quaternization step. | Facilitates the cleavage of the carbon-leaving group bond in the transition state. | rsc.org |

| Solvent Polarity | Polar solvents can stabilize the charged transition state, increasing the reaction rate. | The transition state of the Menshutkin reaction is more polar than the reactants. | semanticscholar.org |

| Temperature | Increasing temperature generally increases the reaction rate constant (k). | Provides sufficient energy to overcome the activation energy barrier (Ea). | semanticscholar.orgd-nb.info |

Intermediate Identification and Characterization during this compound Formation

Identifying and characterizing reaction intermediates is crucial for confirming the proposed mechanistic pathway. This is typically achieved using spectroscopic techniques like NMR and Mass Spectrometry, as well as chromatographic methods.

Tertiary Amine Intermediate: In a synthesis starting from diethylamine and 3-chloro-1-propanol, the first stable intermediate formed is the tertiary amine, N,N-diethyl-3-hydroxypropylamine . This species can be isolated or detected in the reaction mixture before it is quaternized in a subsequent step. Its presence confirms a stepwise alkylation process. libretexts.org

Epoxide Ring-Opening Adduct: When using epichlorohydrin, the initial nucleophilic attack by diethylamine leads to the formation of a chlorohydrin amine intermediate, 1-chloro-3-(diethylamino)propan-2-ol . This is a key intermediate whose formation and subsequent reactions dictate the final product distribution. mdpi.com Under certain conditions, this intermediate can undergo an intramolecular SN2 reaction, where the amine displaces the chloride to form a four-membered azetidinium ring, a known reaction pathway for diethylamine and epichlorohydrin. scite.ai Alternatively, it can be quaternized by another molecule of an alkylating agent.

Transition State: While not an isolable intermediate, the transition state is a critical point on the reaction coordinate. For the SN2 quaternization, this involves a trigonal bipyramidal arrangement around the alpha-carbon of the alkylating agent, with partial bonds to both the incoming nitrogen and the departing leaving group. semanticscholar.org Computational studies can provide insight into the geometry and energy of this transient species. nih.gov

Stereochemical Control in the Synthesis of this compound Precursors

The direct precursor to this compound is the tertiary amino alcohol, 3-(diethylamino)propan-1-ol. This specific precursor molecule is achiral, meaning it does not possess a stereogenic center and therefore exists as a single, non-chiral structure. However, the principles of stereochemical control are of immense scientific and industrial importance for the synthesis of structurally related chiral γ-amino alcohols. These chiral molecules are significant as they form the core of numerous pharmaceutically active compounds. Consequently, this section details the advanced synthetic methodologies used to exert precise stereochemical control during the synthesis of precursors for chiral analogues of 3-(diethylamino)propan-1-ol. Such methods are typically designed to establish a defined stereochemistry at the hydroxyl-bearing carbon or an adjacent position.

The asymmetric synthesis of these target molecules often proceeds through key chiral intermediates, including chiral β-hydroxy nitriles and chiral γ-azido alcohols. The strategic generation of chirality in these precursors is the cornerstone of producing enantiomerically pure final products.

Biocatalytic Asymmetric Methodologies

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing enzymes to achieve high levels of stereoselectivity under mild reaction conditions. This approach is often favored for its efficiency and reduced environmental impact.

Enzymatic Reduction of Ketones: Carbonyl reductases are highly effective in the asymmetric reduction of prochiral ketones, such as β-ketonitriles, to their corresponding chiral β-hydroxy nitriles. By selecting an appropriate recombinant carbonyl reductase, either the (R)- or (S)-enantiomer can be produced with excellent optical purity and in high yields. nih.gov This method successfully circumvents competing side reactions that can occur with whole-cell biocatalysts. nih.gov Furthermore, the process can be streamlined into a "two-step-one-pot" sequence where the enzymatic reduction is followed by a nitrilase-catalyzed hydrolysis of the intermediate, affording chiral β-hydroxy carboxylic acids directly. nih.gov

Enantioselective Cyanation of Epoxides: Halohydrin dehalogenases (HHDHs) have been engineered to catalyze the enantioselective ring-opening of various epoxides using a cyanide source. acs.org This reaction produces valuable chiral β-hydroxy nitriles. Through enzyme screening and protein engineering, this method has been optimized to convert a range of aryl, alkyl, and spiro epoxides with high enantiomeric excess (ee), often exceeding 99%. acs.org The mechanism involves the enzyme's active site binding the epoxide in a specific orientation, enabling a regio- and enantioselective nucleophilic attack by the cyanide ion. acs.org

Kinetic Resolution via Lipases: Lipases are widely employed in the kinetic resolution of racemic mixtures. For instance, the racemic acetates of γ-azidoalcohols can be resolved using lipase (B570770) catalysis. researchgate.net The enzyme selectively hydrolyzes one enantiomer of the acetate (B1210297), leaving the other enantiomerically enriched. These resolved chiral γ-azidoalcohols serve as crucial precursors for the synthesis of important drugs. researchgate.net

Hydroxynitrile Lyase (HNL) Catalysis: The addition of hydrogen cyanide to aldehydes and ketones, catalyzed by hydroxynitrile lyases, is a classic method for producing chiral cyanohydrins. rsc.org The availability of both (R)- and (S)-selective HNLs makes this a versatile and reliable strategy in asymmetric organic synthesis. rsc.org

Table 1: Overview of Biocatalytic Methods for Chiral Precursor Synthesis

Method Enzyme Class Substrate Type Product Type Key Research Finding Reference Asymmetric Reduction Carbonyl Reductase β-Ketonitriles (R)- or (S)-β-Hydroxy Nitriles Offers excellent optical purity and yield; can be integrated into one-pot sequential reactions. researchgate.net Enantioselective Cyanation Halohydrin Dehalogenase (HHDH) Epoxides Chiral β-Hydroxy Nitriles Achieves high enantioselectivity (>99% ee) for a diverse range of epoxide substrates. nih.gov Kinetic Resolution Lipase Racemic γ-Azido Alcohol Acetates Enantiopure γ-Azido Alcohols Effectively separates enantiomers, providing access to chiral building blocks for drug synthesis. rsc.org Enantioselective Cyanide Addition Hydroxynitrile Lyase (HNL) Aldehydes Chiral Cyanohydrins A robust method with access to both (R) and (S) enantiomers using different HNLs. du.ac.in

Chemical Asymmetric Synthesis Methodologies

Alongside biocatalysis, several chemical strategies provide robust control over stereochemistry, relying on chiral catalysts, auxiliaries, or starting materials.

Chiral Pool Synthesis: This approach leverages the vast collection of naturally occurring, inexpensive, and enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes. nih.gov These molecules serve as chiral starting points for complex syntheses. nih.gov In a related strategy, a readily available chiral molecule, such as (S)-mandelic acid, can be used as a chiral resolving agent to separate a racemic mixture of a precursor, such as a substituted 3-amino-1-propanol derivative, via the formation of diastereomeric salts. researchgate.netgoogle.com

Chiral Auxiliaries: In this method, a prochiral substrate is covalently bonded to a chiral molecule, known as a chiral auxiliary. du.ac.in This auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer preferentially. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. du.ac.in For example, oxazolidinones derived from amino acids like valine are commonly used to direct asymmetric alkylation and aldol (B89426) reactions. du.ac.in

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral olefins, ketones, or imines using a chiral transition-metal catalyst is a cornerstone of modern asymmetric synthesis. researchgate.net Chiral complexes of rhodium, ruthenium, and iridium, featuring chiral phosphine (B1218219) ligands (e.g., BINAP), can achieve exceptionally high levels of enantioselectivity. researchgate.netmdpi.com The Noyori-type ruthenium catalysts, for example, are renowned for their efficiency in reducing aryl ketones to chiral secondary alcohols with high enantiomeric excess. researchgate.net The mechanism involves the formation of a chiral metal-hydride complex where the substrate coordinates in a sterically biased manner, exposing one face of the double bond to hydrogenation.

Asymmetric Transfer Hydrogenation: This variation of asymmetric hydrogenation uses a hydrogen donor molecule, such as isopropanol or formic acid, in place of gaseous H₂. mdpi.com Chiral catalysts, often based on rhodium or ruthenium complexed with chiral diamine ligands, facilitate the transfer of hydrogen to the substrate. mdpi.com The asymmetric transfer hydrogenation of cyclic imines, for instance, can produce chiral amines with excellent enantioselectivity (up to 99% ee). mdpi.com

Table 2: Selected Chemical Asymmetric Synthesis Strategies

Method Controlling Element Description Example Catalyst or Reagent Reference Chiral Pool Synthesis Chiral Substrate Utilizes naturally abundant, enantiopure compounds as starting materials. Terpenes (e.g., Citronellol), Amino Acids mdpi.com Chiral Auxiliary Substrate Control A removable chiral group guides the stereoselectivity of a reaction on an achiral substrate. Evans Oxazolidinones, SAMP/RAMP Hydrazones Asymmetric Hydrogenation Chiral Catalyst A chiral metal complex catalyzes the enantioselective addition of H₂ across a double bond. [Ru(BINAP)Cl₂], Rh-DIPAMP researchgate.net Asymmetric Transfer Hydrogenation Chiral Catalyst A chiral catalyst mediates hydrogen transfer from a donor molecule (e.g., formic acid). Rh-TsDPEN, Ru-TsDPEN

Computational Chemistry and Theoretical Studies of Diethyl 3 Hydroxypropyl Azanium;chloride

Quantum Chemical Calculations of Diethyl(3-hydroxypropyl)azanium;chloride Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Diethyl(3-hydroxypropyl)azanium cation, focusing on its electronic structure which dictates its stability and reactivity.

Density Functional Theory (DFT) Analysis of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For the Diethyl(3-hydroxypropyl)azanium cation, DFT calculations provide insights into the distribution of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as they correlate with the molecule's ability to donate or accept electrons.

Studies on similar quaternary ammonium (B1175870) cations have shown a qualitative correlation between the LUMO energy and the cation's stability; a higher LUMO energy often translates to greater stability. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a larger gap suggesting higher kinetic stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, help quantify the reactive nature of the cation. Key descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): The resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

These parameters are vital for predicting how the Diethyl(3-hydroxypropyl)azanium cation will interact with other chemical species, including the chloride anion, solvent molecules, or other reactants.

| Property | Symbol | Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -8.50 | eV |

| LUMO Energy | ELUMO | -1.25 | eV |

| HOMO-LUMO Gap | ΔE | 7.25 | eV |

| Electronegativity | χ | 4.88 | eV |

| Chemical Hardness | η | 3.63 | eV |

| Global Softness | S | 0.28 | eV-1 |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is widely used, high-level ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for more accurate energy and spectroscopic predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data.

These methods are computationally more demanding but are essential for:

Validating DFT Results: Comparing DFT-calculated energies and geometries with those from high-level ab initio calculations helps to assess the accuracy of the chosen DFT functional.

Accurate Interaction Energies: For studying complexes, such as the interaction between the Diethyl(3-hydroxypropyl)azanium cation and the chloride anion or solvent molecules, ab initio methods provide reliable binding energies. Studies on similar systems, like tetraalkylammonium ions with aromatic groups, have used MP2 methods to accurately calibrate models. researchgate.net

Predicting Spectroscopic Data: Ab initio calculations can predict vibrational frequencies (e.g., for IR and Raman spectroscopy) with high accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the functional groups within the molecule, such as the O-H stretch of the hydroxyl group or the C-N vibrations of the ammonium core.

Molecular Dynamics Simulations for this compound Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior. This is particularly important for a flexible molecule like the Diethyl(3-hydroxypropyl)azanium cation.

Conformational Landscapes and Rotational Barriers of this compound

The Diethyl(3-hydroxypropyl)azanium cation possesses several rotatable bonds, primarily within the 3-hydroxypropyl chain and the two ethyl groups. This flexibility allows it to adopt numerous conformations. MD simulations are used to explore the conformational landscape and identify the most stable (lowest energy) structures.

| Conformer | Dihedral Angle Range | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| Anti (trans) | ~180° | 0.0 (Reference) | ~12-15 |

| Gauche | ~±60° | ~4-6 |

Solvation Dynamics and Solvent Effects on this compound in Various Media

The behavior of this compound is heavily influenced by its environment, especially in solution. MD simulations are crucial for understanding solvation dynamics and the specific effects of different solvents.

Simulations can reveal the structure of the solvation shell around the cation and anion. By calculating radial distribution functions (RDFs), researchers can determine the probable distances and coordination numbers of solvent molecules around specific sites, such as the charged nitrogen center and the hydrogen-bonding hydroxyl group. rsc.orgnih.gov In protic solvents like water or methanol, the hydroxyl group of the cation can act as both a hydrogen bond donor and acceptor, leading to specific and strong interactions. The chloride anion will also be strongly solvated.

Force Field Development and Validation for this compound Systems

Classical MD simulations rely on a set of parameters known as a force field (FF) to define the potential energy of the system. For common molecules, well-established force fields like AMBER or CHARMM are available. However, for a less common ion like Diethyl(3-hydroxypropyl)azanium, a specific, validated force field is often required for accurate simulations. acs.orgresearchgate.net

The development of a force field is a multi-step process:

Parameter Derivation: Quantum chemical calculations (usually DFT) are performed on the isolated ion to derive key parameters. This includes calculating partial atomic charges (e.g., using CHELPG or RESP methods) and determining equilibrium values for bond lengths, angles, and dihedral angles.

Parameterization: Torsional parameters (dihedral angles) are often adjusted by fitting the FF potential energy surface to a higher-quality potential energy surface scanned using ab initio methods. This ensures the force field can correctly reproduce the conformational energies and rotational barriers.

Validation: Once parameterized, the force field must be validated. This is done by running bulk-phase MD simulations of the ionic liquid and comparing the calculated macroscopic properties against experimental data. nih.gov Key properties for validation include density, viscosity, heat of vaporization, and ion diffusion coefficients. acs.orgnih.gov A good force field should accurately reproduce these properties across a range of temperatures. acs.orgnih.gov

The development of transferable and accurate force fields, including polarizable models that account for electronic induction, is a critical area of research that enables large-scale, predictive simulations of ionic liquids and their mixtures. acs.orgrsc.orgmdpi.com

Theoretical Prediction of this compound Reactivity and Stability

The reactivity and stability of this compound are intrinsically linked to its molecular structure, which features a central quaternary nitrogen atom, two ethyl groups, a 3-hydroxypropyl group, and a chloride counter-ion. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these characteristics. DFT calculations can provide a detailed picture of the electron distribution and energetics of the molecule, which are fundamental to its chemical behavior. tudelft.nl

Reactivity Descriptors:

Quantum chemical calculations can determine a range of reactivity descriptors that help in predicting how this compound will interact with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the context of this compound, the HOMO is likely to be localized on the chloride anion, while the LUMO is expected to be centered on the quaternary ammonium cation. The presence of the hydroxyl group can influence the energy of the LUMO by withdrawing electron density through inductive effects, potentially making the cation more susceptible to nucleophilic attack.

Illustrative Reactivity Descriptor Data (Hypothetical):

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -7.2 eV | Moderate electron-donating capability (from Cl⁻) |

| LUMO Energy | -1.5 eV | Moderate electron-accepting capability (on cation) |

| HOMO-LUMO Gap | 5.7 eV | Indicates good kinetic stability |

| Dipole Moment | 12.5 D | High polarity, suggesting strong intermolecular interactions |

Note: These values are hypothetical and serve to illustrate the types of data generated from computational studies.

Stability and Decomposition Pathways:

The thermal stability of quaternary ammonium salts is a critical aspect of their chemical profile. A common decomposition pathway for such compounds is the Hofmann elimination, a type of beta-elimination reaction. libretexts.org For this compound, this would involve the abstraction of a proton from a beta-carbon atom of one of the ethyl groups or the propyl group by a base (in this case, potentially the chloride ion or another basic species), leading to the formation of an alkene (ethene or allyl alcohol), a tertiary amine (diethyl(3-hydroxypropyl)amine or diethyl-n-propylamine), and hydrochloric acid.

Computational studies can model the transition states and activation energies for these potential decomposition pathways. The presence of the hydroxyl group on the propyl chain might influence the regioselectivity of the elimination reaction. Conformational analysis through DFT calculations can reveal the most stable conformers of the cation and how their geometries might facilitate or hinder specific elimination pathways. rsc.orgscispace.com For instance, a conformation where a beta-hydrogen is anti-periplanar to the nitrogen leaving group is sterically favored for elimination.

Another aspect of stability is the potential for intramolecular interactions. The hydroxyl group on the propyl chain could form a hydrogen bond with the chloride anion, which could stabilize the salt and potentially influence its reactivity and decomposition temperature. nih.gov

Predicted Stability Parameters (Hypothetical):

| Parameter | Predicted Value | Significance |

| Activation Energy (Hofmann Elimination - Ethyl) | 130 kJ/mol | Indicates the energy barrier for the formation of ethene. |

| Activation Energy (Hofmann Elimination - Propyl) | 145 kJ/mol | Suggests a higher energy barrier for elimination from the propyl chain. |

| Bond Dissociation Energy (C-N bond) | >250 kJ/mol | High energy required to break the C-N bond, indicating covalent stability. |

Note: These values are hypothetical and serve to illustrate the types of data generated from computational studies.

Advanced Spectroscopic and Spectrometric Investigations for Elucidating Molecular Architecture of Diethyl 3 Hydroxypropyl Azanium;chloride

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and establishing through-bond and through-space atomic correlations. nih.gov For Diethyl(3-hydroxypropyl)azanium;chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for a complete assignment of all proton and carbon signals.

Two-dimensional NMR techniques are critical for deciphering the complex spin systems within the this compound cation.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For the title compound, COSY is expected to show correlations between the methyl and methylene (B1212753) protons of the ethyl groups, and among the three distinct methylene groups of the 3-hydroxypropyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This is instrumental in assigning the carbon signals based on their corresponding, and more readily assigned, proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is particularly powerful for identifying quaternary carbons, which are not observable in HSQC spectra, and for piecing together different molecular fragments. huji.ac.il For this compound, HMBC correlations would be expected from the ethyl protons to the nitrogen-attached methylene carbons and vice-versa, as well as correlations linking the propyl chain to the quaternary nitrogen center.

The expected ¹H and ¹³C NMR chemical shifts for the Diethyl(3-hydroxypropyl)azanium cation are predicted based on established values for similar quaternary ammonium (B1175870) salts. mdpi.commdpi.com The electronegative quaternary nitrogen atom and the hydroxyl group significantly influence the chemical shifts of nearby nuclei. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Diethyl(3-hydroxypropyl)azanium Cation

| Atom Name | Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations (with) | Expected HMBC Correlations (with) |

| Ethyl-CH₃ | C1 | ~1.3 (triplet) | ~8 | H2 | C2, N⁺ |

| Ethyl-CH₂ | C2 | ~3.3 (quartet) | ~55 | H1 | C1, N⁺ |

| Propyl-CH₂-N⁺ | C3 | ~3.4 (multiplet) | ~60 | H4 | C4, C5, N⁺ |

| Propyl-CH₂ | C4 | ~2.0 (multiplet) | ~25 | H3, H5 | C3, C5 |

| Propyl-CH₂-OH | C5 | ~3.7 (multiplet) | ~58 | H4, OH | C3, C4 |

| Hydroxyl-OH | - | Variable | - | H5 | C4, C5 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions. N⁺ represents the quaternary nitrogen atom.

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of materials in their solid form, distinguishing between crystalline polymorphs and amorphous states. nih.gov For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed.

¹³C CP/MAS spectra would reveal the number of crystallographically inequivalent carbon sites in the unit cell, which can be more than the number of carbons in a single molecule if multiple conformations are present. rsc.org Furthermore, ¹⁴N ssNMR is particularly sensitive to the local electronic environment of the nitrogen nucleus. nih.gov The quadrupole coupling constant (C_Q) and asymmetry parameter (η_Q) derived from the ¹⁴N MAS NMR spectrum are highly sensitive to the crystal structure and hydrogen bonding involving the ammonium ion. nih.gov Differences in these parameters would clearly indicate the presence of different solid forms.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of the Diethyl(3-hydroxypropyl)azanium cation. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the intact Diethyl(3-hydroxypropyl)azanium cation) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govmdpi.com The analysis of the resulting product ions provides a wealth of structural information. For quaternary ammonium compounds, fragmentation is often directed by the positive charge and can proceed through several characteristic pathways. mdpi.comresearchgate.net

Expected fragmentation pathways for the Diethyl(3-hydroxypropyl)azanium cation include:

Loss of an ethyl group as ethene: A common fragmentation for diethyl-substituted amines, leading to a neutral loss of 28 Da.

Loss of the entire hydroxypropyl group: Cleavage of the C-N bond can result in the loss of a neutral 3-hydroxy-1-propene molecule.

Hoffmann elimination: This process could lead to the formation of N,N-diethyl-2-propen-1-amine and the loss of a water molecule.

Cleavage within the hydroxypropyl chain: Fragmentation of the propyl chain can lead to various smaller charged fragments.

Table 2: Predicted Key MS/MS Fragments for Diethyl(3-hydroxypropyl)azanium Cation (m/z 146.15)

| Fragment m/z (Da) | Proposed Structure/Neutral Loss |

| 118.12 | [M - C₂H₄]⁺ |

| 88.08 | [M - C₃H₆O]⁺ |

| 72.08 | [M - C₄H₈O]⁺ (cleavage and rearrangement) |

| 58.07 | [C₃H₈N]⁺ |

Note: These are predicted fragmentation patterns based on known behaviors of similar quaternary ammonium salts.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula with a high degree of confidence. The experimentally observed isotopic pattern, arising from the natural abundance of isotopes like ¹³C and ¹⁵N, must match the theoretical pattern calculated for the proposed formula. This serves as a crucial checkpoint for formula verification.

Table 3: Theoretical Isotopic Distribution for the Diethyl(3-hydroxypropyl)azanium Cation (C₇H₁₈NO⁺)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | 146.1383 | 100.00 |

| [M+1]⁺ | 147.1417 | 8.16 |

| [M+2]⁺ | 148.1450 | 0.30 |

Calculated based on natural isotopic abundances.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the presence of specific functional groups and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.netnist.gov

For this compound, key vibrational modes would include:

O-H Stretching: A broad band in the FTIR spectrum, typically around 3300-3500 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the methyl and methylene groups.

C-N Stretching: Vibrations associated with the C-N bonds of the quaternary ammonium group are expected in the fingerprint region.

C-O Stretching: The stretching vibration of the primary alcohol C-O bond would appear around 1050 cm⁻¹. mdpi.com

N⁺-(CH₃)₃ Group Vibrations: In analogous structures, asymmetric and symmetric stretching vibrations of the quaternary ammonium group have been observed. researchgate.net

Raman spectroscopy often provides complementary information, particularly for symmetric vibrations and non-polar bonds, and is less sensitive to water, which can be advantageous. researchgate.net Comparing the spectra of the compound in different phases (e.g., solid vs. solution) can reveal changes in intermolecular interactions.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3300 - 3500 (broad) | FTIR |

| C-H stretch (aliphatic) | 2850 - 3000 | FTIR, Raman |

| C-N stretch | 900 - 1200 | FTIR, Raman |

| C-O stretch (primary alcohol) | ~1050 | FTIR |

| CH₂ bend | ~1465 | FTIR |

In-Situ and Operando Vibrational Spectroscopy for Reaction Monitoring

The synthesis of quaternary ammonium salts like this compound can be effectively monitored in real-time using in-situ and operando vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. These non-invasive techniques allow for the tracking of reactant consumption and product formation directly within the reaction vessel, providing critical data on reaction kinetics, pathways, and the potential formation of intermediates.

In a typical synthesis, such as the quaternization of N,N-diethyl-3-hydroxypropan-1-amine with an alkylating agent, in-situ spectroscopy can monitor the disappearance of the tertiary amine's characteristic vibrational bands and the simultaneous appearance of new bands corresponding to the formation of the quaternary ammonium cation. This real-time analysis helps in optimizing reaction parameters like temperature, pressure, and catalyst concentration to improve yield and purity. The development of specific analytical methods, such as high-performance liquid chromatography (HPLC), can be used in parallel to monitor the reaction and develop appropriate purification and isolation procedures for the final product. ulisboa.pt

While specific operando studies on this compound are not prevalent in public literature, the methodology is widely applied in materials science and catalysis. mdpi.comscirp.org For instance, the progress of polymerization reactions involving quaternary ammonium monomers is often tracked using these techniques to understand reaction mechanisms and kinetics. nih.gov

Vibrational Modes Associated with the Azanium Cation and Hydroxypropyl Moiety

The key vibrational modes can be assigned as follows:

O-H Group: The hydroxyl group gives rise to a strong, broad stretching vibration (ν) typically in the 3500-3200 cm⁻¹ region due to hydrogen bonding. The corresponding bending vibration (δ) is expected around 1450-1300 cm⁻¹.

C-H Bonds: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl and propyl chains occur in the 3000-2850 cm⁻¹ range. cu.edu.egscirp.org Bending (scissoring and rocking) vibrations for these groups appear in the 1470-1370 cm⁻¹ region. cu.edu.eg

C-N and C-C Bonds: The stretching of the C-N bonds of the azanium cation typically appears in the 1200-1000 cm⁻¹ range. The C-C skeletal vibrations are found throughout the fingerprint region (1300-700 cm⁻¹).

C-O Bond: The C-O stretching vibration of the primary alcohol is expected as a strong band in the 1075-1000 cm⁻¹ region.

An illustrative table of expected vibrational frequencies is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| ν(O-H) | Hydroxyl | 3500 - 3200 | Strong, Broad |

| νₐₛ(C-H) | CH₂, CH₃ | 2980 - 2950 | Medium to Strong |

| νₛ(C-H) | CH₂, CH₃ | 2950 - 2850 | Medium |

| δ(C-H) | CH₂, CH₃ | 1470 - 1370 | Variable |

| ν(C-N) | Azanium | 1200 - 1000 | Medium to Strong |

| ν(C-O) | Hydroxyl | 1075 - 1000 | Strong |

| δ(O-H) | Hydroxyl | 1450 - 1300 | Medium, Broad |

| Skeletal Vibrations | C-C, C-N | < 1300 | Weak to Medium |

X-ray Diffraction (XRD) and Neutron Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For this compound, both single crystal and powder XRD techniques provide crucial information about its molecular conformation, packing in the solid state, and potential polymorphic forms. Neutron diffraction can offer complementary information, particularly in accurately locating hydrogen atoms, which is important for understanding hydrogen bonding networks involving the hydroxyl group and the chloride anion.

Single Crystal X-ray Diffraction of this compound

Single crystal X-ray diffraction (SCXRD) analysis provides the most precise structural data, including bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. While a published crystal structure for this compound was not identified, analysis of related quaternary ammonium salts allows for a detailed prediction of its structural features. uobasrah.edu.iqnih.govresearchgate.net

The analysis would reveal:

The tetrahedral geometry around the central nitrogen atom.

The conformation of the ethyl and 3-hydroxypropyl substituents. The propyl chain, in particular, can adopt various conformations (e.g., extended or folded).

The precise nature of the intermolecular interactions, especially the hydrogen bonds between the hydroxyl group (as a donor) and the chloride anion (as an acceptor). C-H···Cl interactions are also possible.

Below is a table of expected crystallographic parameters, based on data from similar organic salts.

| Parameter | Description | Expected Value/System |

| Crystal System | The basic geometric framework of the crystal. | Likely Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations for the unit cell. | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dependent on packing; V ≈ 1000-2000 ų |

| Z | Number of formula units per unit cell. | Typically 2, 4, or 8 |

| Key Interactions | Dominant non-covalent forces. | O-H···Cl⁻ hydrogen bonding, van der Waals forces |

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, each having different physicochemical properties. Many alkylammonium halides are known to exhibit polymorphism. Powder X-ray diffraction (PXRD) is the primary tool for identifying and characterizing different polymorphic forms of a substance. nih.gov

Each polymorph of this compound would produce a unique PXRD pattern, characterized by a distinct set of peak positions (2θ values) and relative intensities. Polymorph screening, often involving crystallization from various solvents and at different temperatures, can be used to discover these forms. Techniques like differential scanning calorimetry (DSC) are typically used in conjunction with PXRD to study the thermodynamic relationships (e.g., enantiotropic or monotropic) and transition temperatures between different polymorphs.

A hypothetical PXRD pattern comparison for two polymorphs is shown below.

| Polymorph A (2θ) | Polymorph B (2θ) |

| 10.5° | 11.2° |

| 15.2° | 16.8° |

| 20.8° | 21.1° |

| 22.1° | 23.5° |

| 25.9° | 28.0° |

Chiroptical Spectroscopic Techniques (e.g., VCD, ECD) for Stereochemical Characterization (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. Therefore, it does not exhibit chiroptical activity. However, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for the stereochemical analysis of its chiral derivatives.

Chirality could be introduced into the structure, for example, by using a chiral starting material like (R)- or (S)-1,2-propanediol to generate a hydroxyl group at a stereocenter on the propyl chain, leading to (R)- or (S)-Diethyl(3-hydroxy-2 -propyl)azanium;chloride.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is highly sensitive to the absolute configuration of stereocenters, especially those near a chromophore. For a chiral derivative of the title compound, the electronic transitions associated with the n → σ* of the hydroxyl or amine groups would give rise to an ECD spectrum, the sign and intensity of which could be used to assign the absolute configuration by comparison with quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational transitions of a molecule. It provides rich structural information and is a powerful tool for determining the absolute configuration of chiral molecules in solution. For a chiral derivative, nearly all vibrational modes would be VCD-active, producing a complex fingerprint spectrum. The VCD signals in the C-H stretching region (3000-2800 cm⁻¹) and the fingerprint region (1500-900 cm⁻¹) would be particularly useful for unambiguous assignment of the absolute configuration when compared to theoretical predictions. nih.gov

The synthesis and study of such chiral quaternary ammonium salts are significant in fields like asymmetric catalysis and materials science. nih.govnih.govbjmu.edu.cnrsc.org

No Mechanistic Investigations of this compound Found in Publicly Available Research

The performed searches for information on the reaction kinetics, thermodynamics of substitution reactions, the role of the hydroxypropyl group in intramolecular cyclization, cyclic voltammetry and chronoamperometry studies, electron transfer mechanisms, or protonation equilibria for this specific compound were unsuccessful in retrieving relevant data.

While general information on the reactivity of quaternary ammonium compounds exists, and data is available for structurally similar but distinct molecules, no specific experimental or theoretical studies concerning "this compound" were found. The absence of such dedicated research in the public domain makes it impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline and inclusion of specific data tables and research findings.

Therefore, the generation of an article on the "Mechanistic Investigations of Chemical Transformations Involving this compound" with the specified content is not possible based on currently accessible information.

Mechanistic Investigations of Chemical Transformations Involving Diethyl 3 Hydroxypropyl Azanium;chloride

Thermal Decomposition Pathways and Stability Studies under Controlled Conditions

The primary mechanism for the thermal degradation of quaternary ammonium (B1175870) salts that possess at least one beta-hydrogen atom is the Hofmann elimination . tue.nlrsc.orgresearchgate.net This reaction involves the abstraction of a proton from a carbon atom beta to the positively charged nitrogen by a base (in this case, the chloride anion), leading to the formation of an alkene, a tertiary amine, and a protonated anion. tue.nl

For Diethyl(3-hydroxypropyl)azanium;chloride, there are two potential pathways for Hofmann elimination, involving the abstraction of a beta-hydrogen from either the ethyl groups or the 3-hydroxypropyl group.

Pathway A: Elimination from the Ethyl Group

In this pathway, the chloride ion acts as a base and abstracts a proton from a beta-carbon of one of the ethyl groups. This results in the formation of ethene, diethyl(3-hydroxypropyl)amine, and hydrogen chloride.

Pathway B: Elimination from the 3-Hydroxypropyl Group

Alternatively, the chloride ion can abstract a proton from the beta-carbon of the 3-hydroxypropyl chain. This would lead to the formation of allyl alcohol, diethyl(3-hydroxypropyl)amine, and hydrogen chloride.

The presence of the hydroxyl group on the propyl chain can also introduce the possibility of other intramolecular reactions, such as cyclization, although these are generally less favored than the Hofmann elimination under thermal stress in the absence of strong bases.

The relative stability of different quaternary ammonium cations is influenced by the nature of the alkyl groups attached to the nitrogen atom. Generally, an increase in the number of longer alkyl chains can lead to a decrease in thermal stability. tue.nlscispace.comresearchgate.net

Detailed Research Findings

While specific studies on this compound are absent, research on other QAS provides valuable insights. Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these salts. researchgate.netscispace.comresearchgate.net For many alkyl quaternary ammonium salts, the onset of decomposition is observed at temperatures above 150°C. researchgate.net

The table below summarizes the expected decomposition products of this compound based on the Hofmann elimination mechanism.

| Reactant | Proposed Mechanism | Primary Products |

| This compound | Hofmann Elimination (Pathway A) | Ethene, Diethyl(3-hydroxypropyl)amine, Hydrogen chloride |

| This compound | Hofmann Elimination (Pathway B) | Allyl alcohol, Diethyl(3-hydroxypropyl)amine, Hydrogen chloride |

The following table provides a hypothetical representation of thermal decomposition data, drawing parallels from studies on similar quaternary ammonium compounds. The temperature ranges are indicative and would require experimental verification for this compound.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | 5 - 10 | Initial decomposition, likely involving the loss of volatile products like ethene. |

| 250 - 400 | 40 - 60 | Major decomposition phase corresponding to the breakdown of the main organic structure. |

| > 400 | > 60 | Decomposition of more stable intermediates and potential char formation. |

It is important to note that the actual decomposition pathway and the distribution of products would be influenced by experimental conditions such as the heating rate, atmosphere (inert or oxidative), and the presence of any catalytic species.

Derivatization Strategies and Functionalization of Diethyl 3 Hydroxypropyl Azanium;chloride

Synthesis of Ester and Ether Derivatives from the Hydroxypropyl Moiety

The primary alcohol of the hydroxypropyl group is a prime site for functionalization through esterification and etherification, enabling the introduction of diverse functional moieties.

Esterification: Ester derivatives are commonly synthesized by reacting the hydroxyl group with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. A well-established method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is known for its mild reaction conditions, which are crucial for preventing side reactions involving the quaternary ammonium (B1175870) group. mdpi.com The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack from the hydroxyl group of the Diethyl(3-hydroxypropyl)azanium;chloride. Another approach is oxidative esterification, which can convert the alcohol to an ester in the presence of an aldehyde and a suitable catalyst system. beilstein-journals.org

Etherification: Ether linkages can be formed via the Williamson ether synthesis, a classical method involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The choice of the alkyl halide (R-X) determines the nature of the ether side chain, allowing for the introduction of simple alkyl groups, functionalized chains, or aromatic moieties. A related synthesis involves the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base, which can be adapted to functionalize the hydroxypropyl group further. researchgate.net

The table below summarizes representative reactions for synthesizing ester and ether derivatives.

| Reaction Type | Reagents | Catalyst/Conditions | Product Class | Example Reactant |

| Steglich Esterification | Carboxylic Acid (R-COOH) | DCC, DMAP | Ester | Acetic Anhydride (B1165640) |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Ester | Benzoyl Chloride |

| Williamson Ether Synthesis | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether | Propargyl Bromide |

| Michael Addition | Activated Alkenes | Base Catalyst | Ether | Acrylonitrile |

N-Substitution Reactions on the Azanium Nitrogen for Novel Quaternary Ammonium Structures

While this compound is already a quaternary ammonium salt, its synthesis originates from a tertiary amine precursor, typically N,N-diethyl-3-hydroxypropylamine. This precursor is a key intermediate for creating a wide array of novel quaternary ammonium structures. The quaternization reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen onto an electrophilic carbon of an alkylating agent. libretexts.org

This synthesis route is highly versatile, as a wide variety of alkylating agents (R-X) can be employed to introduce different functionalities. For instance, reacting the tertiary amine precursor with methyl iodide would yield a trimethylammonium derivative, while using benzyl (B1604629) bromide would attach a benzyl group. The stability of the resulting quaternary ammonium salt is a significant feature of this class of compounds. libretexts.org The process of creating different quaternary ammonium salts from a common tertiary amine is a fundamental strategy in synthetic chemistry for tuning properties like solubility, antimicrobial activity, and surfactant behavior. tandfonline.com

The following table illustrates the synthesis of various quaternary ammonium structures from the N,N-diethyl-3-hydroxypropylamine precursor.

| Precursor | Alkylating Agent (R-X) | Solvent | Resulting Quaternary Ammonium Cation |

| N,N-diethyl-3-hydroxypropylamine | Methyl Iodide | Acetonitrile | Diethyl(3-hydroxypropyl)methylazanium |

| N,N-diethyl-3-hydroxypropylamine | Benzyl Bromide | Ethanol | Benzyldiethyl(3-hydroxypropyl)azanium |

| N,N-diethyl-3-hydroxypropylamine | Allyl Chloride | Acetone | Allyldiethyl(3-hydroxypropyl)azanium |

| N,N-diethyl-3-hydroxypropylamine | Bromoacetic Acid | Water/Ethanol | (Carboxymethyl)diethyl(3-hydroxypropyl)azanium |

Polymerization and Oligomerization through the Hydroxypropyl Group

The hydroxyl group serves as a versatile handle for incorporating this compound into polymeric or oligomeric structures. This can be achieved either by converting the molecule into a polymerizable monomer or by using the hydroxyl group to initiate polymerization.

Monomer Synthesis and Polymerization: A common strategy is to first esterify the hydroxyl group with a polymerizable moiety, such as acrylate (B77674) or methacrylate (B99206). For example, reacting this compound with acryloyl chloride or methacrylic anhydride yields a cationic monomer. This monomer can then undergo free-radical polymerization, either as a homopolymer or copolymerized with other monomers like acrylamide (B121943) or 2-hydroxyethyl methacrylate (HEMA), to produce water-soluble cationic polymers. tandfonline.commdpi.com These polymers are of significant interest as flocculants, rheology modifiers, and antimicrobial agents. researchgate.net

Polymerization Initiation and Polycondensation: The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) of cyclic esters (e.g., caprolactone) or cyclic ethers. Furthermore, it can participate in polycondensation reactions. For instance, reaction with diisocyanates can form polyurethanes, while reaction with dicarboxylic acids or their derivatives can yield polyesters. A relevant process is the polycondensation with reagents like epichlorohydrin, which can lead to the formation of oligomers with poly(2-hydroxypropyl)ether linkages, creating water-soluble cyclodextrin (B1172386) oligomers in similar systems. researchgate.net

The table below outlines methods for polymerization and oligomerization.

| Strategy | Method | Reactants/Initiators | Resulting Structure | Potential Application |

| Monomer Functionalization | Free-Radical Polymerization | Acrylate/Methacrylate derivative of the compound, AIBN/APS initiator | Poly(diethyl(3-acryloyloxypropyl)azanium chloride) | Flocculants, Antimicrobials |

| Initiation from OH-group | Ring-Opening Polymerization (ROP) | Lactones (e.g., ε-caprolactone), Cyclic ethers | Polyester or Polyether chains grafted from the compound | Biomaterials, Drug Delivery |

| Step-Growth Polymerization | Polycondensation | Diisocyanates, Diacyl chlorides, Epichlorohydrin | Polyurethanes, Polyesters, Polyethers | Coatings, Thermosets |

Click Chemistry Applications for Post-Synthetic Functionalization of this compound Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and highly selective method for the post-synthetic functionalization of molecules. nih.gov To utilize this strategy, this compound must first be modified to contain either an azide (B81097) or a terminal alkyne group.

Synthesis of "Clickable" Derivatives:

Alkyne Functionalization: The hydroxyl group can be readily converted to an alkyne-terminated ether by reacting it with propargyl bromide or propargyl tosylate under basic conditions.

Azide Functionalization: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by an azide nucleophile (e.g., sodium azide).

Once these "clickable" derivatives are synthesized, they can be conjugated with a vast library of molecules containing the complementary functional group (azides for alkyne-derivatives, and vice versa). nih.gov This method is exceptionally powerful for attaching complex moieties like fluorescent dyes, carbohydrates, peptides, or synthetic polymers under mild, often aqueous, conditions. researchgate.net This post-polymerization or post-synthesis modification is a key technique for creating highly functional materials and bioconjugates. researchgate.net

The following table demonstrates the two-step process of click chemistry functionalization.

| Step | Description | Reagents for Alkyne Handle | Reagents for Azide Handle | Example of "Clicked" Molecule |

| 1. Activation | Introduce a clickable functional group onto the hydroxypropyl moiety. | Propargyl Bromide, NaH | 1. TsCl, Pyridine; 2. NaN₃ | N/A |

| 2. Click Reaction | Conjugate the activated derivative with a molecule bearing the complementary group. | Azide-functionalized molecule (e.g., Azido-PEG) | Alkyne-functionalized molecule (e.g., Alkyne-fluorescein) | PEGylated Quaternary Ammonium Salt |

Design and Synthesis of this compound Based Precursors for Advanced Materials

The derivatization strategies discussed previously enable the design of precursors based on this compound for a variety of advanced materials.

Surfactants and Ionic Liquids: By esterifying or etherifying the hydroxyl group with long alkyl chains (e.g., C12-C18), the molecule can be transformed into a cationic surfactant. researchgate.net These amphiphilic structures can self-assemble into micelles or vesicles and are used as emulsifiers or antimicrobial agents. The parent compound and its simple derivatives also fall into the category of ionic liquids (ILs), and functionalization allows for the tuning of properties like viscosity, thermal stability, and miscibility for applications as solvents, electrolytes, or for surface modification of materials like layered double hydroxides. nih.gov

Functional Polymers and Hydrogels: As detailed in section 6.3, monomers derived from this compound can be polymerized to create functional polymers. These cationic polyelectrolytes are valuable as flocculating agents in water treatment, retention aids in papermaking, and components of antimicrobial coatings. mdpi.com Cross-linking these polymers can lead to the formation of hydrogels—three-dimensional networks that can absorb large amounts of water. Such hydrogels, particularly those based on hydroxypropyl chains, are investigated for applications in drug delivery and tissue engineering. mdpi.comresearchgate.net For example, oxidized hydroxypropyl cellulose (B213188) has been used to enhance the wet strength of paper by forming cross-linked hydrogel structures. mdpi.com

The table below connects precursor design to the resulting advanced materials.

| Precursor Type | Synthetic Strategy | Resulting Advanced Material | Key Feature/Application |

| Amphiphilic Molecule | Esterification/Etherification with long alkyl chains (e.g., from tetradecyl alcohol). researchgate.net | Cationic Surfactant | Self-assembly, Emulsification, Antimicrobial surfaces |

| Functional Monomer | Esterification with (meth)acrylic acid. tandfonline.com | Cationic Polyelectrolyte/Polymer | Water treatment (flocculant), Coatings |

| Cross-linkable Polymer | Polymerization followed by cross-linking reaction. | Hydrogel | High water absorption, Drug delivery systems, Bio-scaffolds |

| "Clickable" Platform | Introduction of alkyne/azide groups. researchgate.net | Functionalized Surfaces/Bioconjugates | Biosensing, Targeted drug delivery, Material surface engineering |

Supramolecular Interactions and Self Assembly of Diethyl 3 Hydroxypropyl Azanium;chloride

Host-Guest Chemistry with Macrocyclic Receptors

The positively charged nature of the Diethyl(3-hydroxypropyl)azanium cation makes it a suitable guest for various macrocyclic host molecules. These hosts, characterized by their pre-organized cavities, can encapsulate the cation, driven by a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic effects.

Macrocyclic receptors such as cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are prime candidates for forming inclusion complexes with Diethyl(3-hydroxypropyl)azanium;chloride. nih.govnih.gov The hydrophobic ethyl and propyl groups of the cation can be encapsulated within the cyclodextrin (B1172386) cavity, while the hydrophilic hydroxyl group can interact with the hydroxyl groups on the rim of the cyclodextrin. The binding affinity of such complexes is influenced by the size of the cyclodextrin cavity, with a host like β-cyclodextrin often providing a suitable fit for such guests. nih.govuc.pt

Other macrocyclic hosts, including calixarenes and pillararenes, which possess aromatic cavities, can also engage in host-guest interactions with the azanium cation. nih.gov The binding in these systems is typically driven by cation-π interactions between the quaternary ammonium (B1175870) group and the electron-rich aromatic rings of the host. The stoichiometry and stability of these host-guest complexes can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).

| Macrocyclic Host | Potential Driving Interactions | Typical Binding Constants (M⁻¹) |

| β-Cyclodextrin | Hydrophobic interactions, Hydrogen bonding | 10² - 10⁴ |

| p-Sulfonatocalix princeton.eduarene | Cation-π interactions, Electrostatic interactions | 10³ - 10⁵ |

| Pillar nih.govarene | Cation-π interactions, CH-π interactions | 10² - 10⁴ |

Formation of Inclusion Compounds and Cocrystals

Beyond simple host-guest complexation in solution, this compound has the potential to form stable, crystalline inclusion compounds and cocrystals. nih.gov An inclusion compound is formed when the guest molecule is entrapped within the crystal lattice of the host molecule without the formation of covalent bonds. mdpi.com In the case of cyclodextrin hosts, the azanium cation can be included within the cavity, leading to the formation of a crystalline material with altered physicochemical properties, such as solubility and thermal stability, compared to the individual components. nih.gov

Cocrystals, on the other hand, are multi-component crystals in which all components are solid under ambient conditions and are held together by non-covalent interactions, primarily hydrogen bonding. rsc.org The hydroxyl group of the Diethyl(3-hydroxypropyl)azanium cation is a key functional group for the formation of cocrystals with suitable coformers that possess hydrogen bond acceptor groups, such as carboxylic acids or amides. The chloride anion can also participate in the hydrogen-bonding network, further stabilizing the cocrystal structure. The formation of cocrystals can be a powerful method to tailor the physical properties of the compound. nih.gov

Self-Assembly Behaviors in Solution and at Interfaces

The amphiphilic nature of this compound, arising from the combination of a hydrophilic head (the quaternary ammonium and hydroxyl groups) and a moderately hydrophobic tail (the diethyl and propyl groups), drives its self-assembly into organized structures in aqueous solutions and at interfaces.

| Property | Expected Value/Behavior |

| Critical Micelle Concentration (CMC) | Dependent on alkyl chain length and head group; likely in the millimolar range. |

| Aggregation Number | Moderate, influenced by head group repulsion and hydrophobic interactions. |

| Micelle Shape | Likely spherical or ellipsoidal, depending on concentration and conditions. rsc.org |

Note: The values are estimations based on the behavior of similar short-chain quaternary ammonium surfactants.

At the air-water interface, the amphiphilic character of this compound would allow it to form a monomolecular layer, known as a Langmuir film. wikipedia.org The hydrophilic head groups would be oriented towards the water subphase, while the hydrophobic tails would be directed towards the air. By compressing this monolayer, it is possible to transfer it onto a solid substrate, layer by layer, to create a highly organized multilayer structure known as a Langmuir-Blodgett (LB) film. nih.govnih.gov The stability and packing of the molecules in the LB film would be influenced by the surface pressure during deposition and the interactions between the head groups and the substrate. The presence of the hydroxyl group could lead to intermolecular hydrogen bonding within the film, enhancing its stability.

Anion Recognition and Binding Properties of the Azanium Cation

The positively charged Diethyl(3-hydroxypropyl)azanium cation has the ability to act as a receptor for various anions. nih.govacs.org The binding is primarily driven by electrostatic interactions between the quaternary ammonium center and the negatively charged anion. The strength of this interaction is influenced by the charge density and shape of the anion. While the primary interaction is with its own chloride counter-ion, in solution, it can compete for and bind to other anions present. The presence of the hydroxyl group could also play a secondary role in anion binding through the formation of a hydrogen bond with the anion, potentially leading to enhanced binding affinity and selectivity for certain anions. nih.gov The study of these anion binding properties is often carried out using techniques like NMR titration, which can provide information on the strength and nature of the interaction. acs.org

No Data Found for this compound in Material Science Applications